- The synthesis of 3,3'-dimethoxy-4,4'-diamine azobenzeneGuangzhou Huagong, 2010, 38(3), 51-52,
Cas no 93-27-6 (N-(2-Methoxy-4-nitrophenyl)acetamide)

93-27-6 structure
Nome del prodotto:N-(2-Methoxy-4-nitrophenyl)acetamide
N-(2-Methoxy-4-nitrophenyl)acetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(2-Methoxy-4-nitrophenyl)acetamide
- Acetamide, N-(2-methoxy-4-nitrophenyl)-
- 2-Acetylamino-5-nitroanisole
- 2-methoxy-4-nitroacetanilide
- 5-Nitro-2-acetamino-anisol
- 5-Nitro-2-acetamino-phenol-methylaether
- 5-nitro-2-acetylaminoanisole
- Acetamide,N-(2-methoxy-4-nitrophenyl)
- acetic acid-(2-methoxy-4-nitro-anilide)
- EINECS 202-234-0
- Essigsaeure-(2-methoxy-4-nitro-anilid)
- N-(2-Methoxy-4-Nitrophenyl)-Acetamide
- N-(2-Methoxy-4-nitrophenyl)acetamide (ACI)
- o-Acetanisidide, 4′-nitro- (7CI, 8CI)
- 2-Acetamido-1-methoxy-5-nitrobenzene
- 2-Acetylamino-1-methoxy-5-nitrobenzene
- 4′-Nitro-o-acetanisidide
- 5-Nitro-2-(acetylamino)anisole
- NS00039540
- N-(2-Methoxy-4-nitro-phenyl)acetamide
- N-(2-methoxy-4-nitrophenyl )acetamide
- CCRIS 1979
- MFCD00024461
- N-(2-methoxy-4-nitrophenyl)-acetamid
- SCHEMBL10657826
- 39XSR5VP2J
- AKOS002807994
- DB-057390
- UNII-39XSR5VP2J
- Oprea1_295866
- STL199107
- 4'-NITRO-O-ACETANISIDIDE
- n-(2-methoxy-4-nitro-phenyl)-acetamide
- Q27894069
- BBL104294
- N-(2-METHOXY-4-NITROPHENYL) ACETAMIDE
- LS-07424
- ALBB-023551
- 2'-Methoxy-4'-nitroacetanilide
- CS-0187539
- 93-27-6
- O-ACETANISIDIDE, 4'-NITRO-
- E10139
- DTXSID5059084
- ACETOACET-2-METHOXY-4-NITROANILIDE
- DQWRNQKJPNUTPJ-UHFFFAOYSA-N
-
- MDL: MFCD00024461
- Inchi: 1S/C9H10N2O4/c1-6(12)10-8-4-3-7(11(13)14)5-9(8)15-2/h3-5H,1-2H3,(H,10,12)
- Chiave InChI: DQWRNQKJPNUTPJ-UHFFFAOYSA-N
- Sorrisi: O=C(C)NC1C(OC)=CC([N+](=O)[O-])=CC=1
Proprietà calcolate
- Massa esatta: 210.06400
- Massa monoisotopica: 210.064
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 4
- Complessità: 251
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.2
- Superficie polare topologica: 84.2A^2
Proprietà sperimentali
- Densità: 1.327
- Punto di ebollizione: 409.5 °C at 760 mmHg
- Punto di infiammabilità: 201.4 °C
- Indice di rifrazione: 1.594
- PSA: 84.15000
- LogP: 2.15800
N-(2-Methoxy-4-nitrophenyl)acetamide Informazioni sulla sicurezza
N-(2-Methoxy-4-nitrophenyl)acetamide Dati doganali
- CODICE SA:2924299090
- Dati doganali:
Codice doganale cinese:
2924299090Panoramica:
2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso, imballaggio
Riassunto:
2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
N-(2-Methoxy-4-nitrophenyl)acetamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB414192-1 g |
N-(2-Methoxy-4-nitrophenyl)acetamide |
93-27-6 | 1g |
€228.00 | 2022-08-31 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RZ111-1g |
N-(2-Methoxy-4-nitrophenyl)acetamide |
93-27-6 | 95+% | 1g |
1003.0CNY | 2021-07-15 | |
Alichem | A019112170-10g |
N-(2-Methoxy-4-nitrophenyl)acetamide |
93-27-6 | 95% | 10g |
$596.97 | 2023-08-31 | |
Alichem | A019112170-5g |
N-(2-Methoxy-4-nitrophenyl)acetamide |
93-27-6 | 95% | 5g |
$501.83 | 2023-08-31 | |
Aaron | AR0065AG-250mg |
N-(2-Methoxy-4-nitrophenyl)acetamide |
93-27-6 | 95% | 250mg |
$35.00 | 2025-02-11 | |
Aaron | AR0065AG-5g |
N-(2-Methoxy-4-nitrophenyl)acetamide |
93-27-6 | 95% | 5g |
$302.00 | 2025-02-11 | |
A2B Chem LLC | AC85692-1g |
N-(2-Methoxy-4-nitrophenyl)acetamide |
93-27-6 | 95% | 1g |
$228.00 | 2024-07-18 | |
Aaron | AR0065AG-1g |
N-(2-Methoxy-4-nitrophenyl)acetamide |
93-27-6 | 95% | 1g |
$95.00 | 2025-02-11 | |
1PlusChem | 1P006524-10g |
N-(2-METHOXY-4-NITROPHENYL)ACETAMIDE |
93-27-6 | 95% | 10g |
$496.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258209-10g |
N-(2-Methoxy-4-nitrophenyl)acetamide |
93-27-6 | 95% | 10g |
¥4104.00 | 2024-04-25 |
N-(2-Methoxy-4-nitrophenyl)acetamide Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Solvents: Acetic acid ; rt → 90 °C; 90 °C; 2 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
Riferimento
Synthetic Routes 2
Synthetic Routes 3
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 8 h, rt
Riferimento
- Preparation of pyridine derivatives having TTK protein kinase inhibition activity, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Bismuth nitrate Solvents: Dichloromethane ; 1 - 5 h, 23 °C; 23 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Regioselective ortho-nitration of N-phenyl carboxamides and primary anilines using bismuth nitrate/acetic anhydrideTetrahedron, 2013, 69(45), 9422-9427,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Nitric acid Solvents: Dichloromethane , Water ; 40 min, 40 - 42 °C; 30 min, 40 - 42 °C
1.2 Reagents: Water ; 5 min
1.3 Reagents: Sodium sulfite Solvents: Water ; neutralized
1.2 Reagents: Water ; 5 min
1.3 Reagents: Sodium sulfite Solvents: Water ; neutralized
Riferimento
- Method for preparing Scarlet Base RC as byproduct in production of Fast Red Base B, China, , ,
Synthetic Routes 7
Synthetic Routes 8
Condizioni di reazione
Riferimento
- Nitration of aromatic compounds with nitric acid in inert solventsKagaku to Kogyo (Osaka, 1985, 59(2), 49-53,
Synthetic Routes 9
Synthetic Routes 10
Condizioni di reazione
Riferimento
- Interaction of 4-(9-acridinylamino)aniline and derivatives with DNA. Influence of a lysylglycyl side chain on the binding parametersHoppe-Seyler's Zeitschrift fuer Physiologische Chemie, 1982, 363(8), 835-41,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Nitric acid Solvents: Acetic acid , Water ; 60 s, 5.5 bar, 80 °C
Riferimento
- Efficient separation process in preparation of fast red B, and its application in printing and dyeing industry, China, , ,
Synthetic Routes 12
Condizioni di reazione
1.1 Solvents: Acetic acid
Riferimento
- Anticancer anilinoacridines. A process synthesis of the disubstituted amsacrine analog CI-921Journal of Heterocyclic Chemistry, 1989, 26(5), 1469-76,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Pyridine ; 2 h, 120 °C
Riferimento
- Ratiometric fluorescent sensor based on inhibition of resonance for detection of cadmium in aqueous solution and living cellsInorganic Chemistry, 2011, 50(8), 3680-3690,
Synthetic Routes 14
Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Acetic acid ; overnight, reflux; cooled
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
- Discovery of wtRET and V804MRET Inhibitors: From Hit to LeadChemMedChem, 2017, 12(16), 1390-1398,
Synthetic Routes 15
Condizioni di reazione
1.1 -
1.2 Solvents: Ethyl acetate
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Solvents: Ethyl acetate
1.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Liquid phase acylation of amines with acetic acid over HY zeoliteGreen Chemistry, 2000, 2(3), 104-105,
Synthetic Routes 16
Synthetic Routes 17
Synthetic Routes 18
Condizioni di reazione
Riferimento
- Ozone-mediated reaction of anilides and phenyl esters with nitrogen dioxide: enhanced ortho-reactivity and mechanistic implicationsJournal of the Chemical Society, 1995, (4), 339-43,
N-(2-Methoxy-4-nitrophenyl)acetamide Raw materials
N-(2-Methoxy-4-nitrophenyl)acetamide Preparation Products
N-(2-Methoxy-4-nitrophenyl)acetamide Letteratura correlata
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1. Di-, tri- and tetra-nuclear gold(I) complexes with Tris(diphenylphosphino)-methane or -methanide as ligand. Crystal structures of two modifications of [(O)Ph2PC(PPh2AuPPh2)2CPPh2(O)]·4CH2Cl2Eduardo J. Fernández,M. Concepción Gimeno,Peter G. Jones,Antonio Laguna,Mariano Laguna,José M. López-de-Luzuriaga J. Chem. Soc. Dalton Trans. 1993 3401
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Wei Li,Sheng-Di Bai,Feng Su,Shi-Fang Yuan,Xin-E Duan,Dian-Sheng Liu New J. Chem. 2017 41 661
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Wei Li,Sheng-Di Bai,Feng Su,Shi-Fang Yuan,Xin-E Duan,Dian-Sheng Liu New J. Chem. 2017 41 661
-
Eleftherios Ferentinos,Dimitrios Maganas,Catherine P. Raptopoulou,Aris Terzis,Vassilis Psycharis,Neil Robertson,Panayotis Kyritsis Dalton Trans. 2011 40 169
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5. Hydrothermal synthesis and crystal structures of three-dimensional co-ordination frameworks constructed with mixed terephthalate (tp) and 4,4′-bipyridine (4,4′-bipy) ligands: [M(tp)(4,4′-bipy)] (M?=?CoII, CdII or ZnII)Jun Tao,Ming-Liang Tong,Xiao-Ming Chen J. Chem. Soc. Dalton Trans. 2000 3669
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93-27-6)N-(2-Methoxy-4-nitrophenyl)acetamide

Purezza:99%/99%
Quantità:5.0g/10.0g
Prezzo ($):237.0/405.0